Isothiocyanatocyclobutane
Overview
Description
Isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H7NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclobutane ring.
Biochemical Analysis
Biochemical Properties
Isothiocyanatocyclobutane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme myrosinase, which catalyzes the hydrolysis of glucosinolates to produce isothiocyanates, including this compound . This interaction is crucial for the bioactivation of this compound, enabling it to exert its biological effects. Additionally, this compound can conjugate with sulfhydryl groups in proteins, leading to the formation of thiourea derivatives . This conjugation can modulate the activity of various proteins and enzymes, influencing cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of deubiquitinating enzymes, such as USP9x, which are involved in tumorigenesis . This inhibition leads to increased ubiquitination and degradation of oncogenic proteins, thereby exerting anticancer effects. Furthermore, this compound can induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of cytochrome P-450 enzymes, which are involved in the activation of carcinogens . This inhibition reduces the formation of carcinogenic metabolites, thereby preventing DNA damage and tumor formation. Additionally, this compound induces the expression of phase 2 detoxification enzymes, such as glutathione S-transferases and NAD(P)H:quinone oxidoreductase 1, through the activation of the Nrf2 signaling pathway . These enzymes play a crucial role in detoxifying reactive oxygen species and electrophiles, protecting cells from oxidative stress and damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH . Studies have shown that this compound remains stable at room temperature for extended periods, but its stability decreases at higher temperatures. Over time, this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against cancer by inhibiting tumor growth and inducing apoptosis in cancer cells . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the excessive generation of reactive oxygen species and the depletion of cellular antioxidants. Therefore, it is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized through conjugation with glutathione, catalyzed by glutathione S-transferases . This conjugation results in the formation of a glutathione-isothiocyanate conjugate, which is further metabolized to mercapturic acid derivatives and excreted in the urine. Additionally, this compound can undergo hydrolysis to form amines and thiourea derivatives . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and glutathione, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These subcellular localizations enable this compound to modulate specific cellular processes, such as mitochondrial respiration and protein synthesis, thereby influencing cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isothiocyanatocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction is carried out under moderate heating (around 40°C) and utilizes benign solvents like Cyrene™ or γ-butyrolactone (GBL) .
Industrial Production Methods: Industrial production of this compound often employs the thiophosgene method due to its efficiency and scalability. The process involves the careful handling of thiophosgene, a highly toxic reagent, under controlled conditions to ensure safety and high yield .
Chemical Reactions Analysis
Types of Reactions: Isothiocyanatocyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Cyclobutylamine.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
Isothiocyanatocyclobutane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isothiocyanatocyclobutane involves its interaction with various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells through the activation of the Keap1/Nrf2/ARE pathway, which leads to the expression of cytoprotective proteins.
Anti-inflammatory Activity: The compound inhibits proinflammatory responses by modulating the NFκB pathway.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Isothiocyanatocyclobutane can be compared with other isothiocyanates such as:
Sulforaphane: Known for its potent anticancer and antioxidative properties.
Phenyl ethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.
Benzyl isothiocyanate: Noted for its anti-inflammatory and antimicrobial effects.
Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties compared to other isothiocyanates. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
isothiocyanatocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYIZTZTUDQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607053 | |
Record name | Isothiocyanatocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-91-3 | |
Record name | Isothiocyanatocyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanatocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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